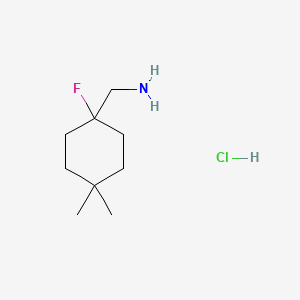

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18055202

Molecular Formula: C9H19ClFN

Molecular Weight: 195.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19ClFN |

|---|---|

| Molecular Weight | 195.70 g/mol |

| IUPAC Name | (1-fluoro-4,4-dimethylcyclohexyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H18FN.ClH/c1-8(2)3-5-9(10,7-11)6-4-8;/h3-7,11H2,1-2H3;1H |

| Standard InChI Key | FNYYOIXUDNMEDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(CC1)(CN)F)C.Cl |

Introduction

Chemical Identity and Structural Features

1-(1-Fluoro-4,4-dimethylcyclohexyl)methanamine hydrochloride belongs to the class of alicyclic amines with halogen substitutions. Its molecular formula is C₉H₁₉ClFN, yielding a molecular weight of 195.7 g/mol (calculated from atomic masses). The core structure consists of a cyclohexane ring substituted with a fluorine atom at position 1 and two methyl groups at position 4, with a methanamine group attached to the fluorinated carbon. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biological applications .

Stereochemical Considerations

The fluorine atom’s electronegativity induces conformational rigidity in the cyclohexane ring, favoring chair conformations where the fluorine occupies an axial position to minimize steric strain. This stereoelectronic effect influences both reactivity and interactions with biological targets .

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in public databases, analogous fluorocyclohexylamines exhibit characteristic signals:

-

¹⁹F NMR: A singlet near -180 ppm, typical for aliphatic C-F bonds.

-

¹H NMR: Methyl protons resonate at δ 1.0–1.2, while the methanamine group shows broad signals at δ 3.0–3.5 due to hydrochloride formation .

Synthesis and Production

Laboratory-Scale Synthesis

A plausible synthetic route involves three stages:

-

Fluorination of 4,4-Dimethylcyclohexanone: Reaction with a fluorinating agent (e.g., Selectfluor®) yields 1-fluoro-4,4-dimethylcyclohexane.

-

Amination: The fluorinated intermediate undergoes Gabriel synthesis or reductive amination to introduce the methanamine group.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Key Reaction Conditions:

-

Fluorination: Conducted in anhydrous acetonitrile at 80°C for 12 hours.

-

Reductive amination: Uses sodium cyanoborohydride in methanol under nitrogen atmosphere .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (estimated 70–85%) and purity (>95%). Critical steps include:

-

Crystallization: Ethanol/water mixtures precipitate the hydrochloride salt.

-

Chromatography: Silica gel columns remove residual isomers .

Table 1: Synthetic Parameters and Outcomes

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 45–60% | 70–85% |

| Purity | 90–92% | >95% |

| Reaction Time | 24–48 hours | 8–12 hours |

Physicochemical Properties

Solubility and Stability

The compound demonstrates moderate solubility in water (≈15 mg/mL at 25°C) and high solubility in DMSO (>50 mg/mL). Stability studies indicate decomposition above 200°C, with the hydrochloride form remaining stable under ambient conditions for >12 months .

Reactivity Profile

-

Nucleophilic Substitution: The fluorine atom participates in SN2 reactions with strong nucleophiles (e.g., azide, hydroxide).

-

Oxidation: Tertiary C-F bonds resist oxidation, but the amine group oxidizes to nitro derivatives under harsh conditions .

Applications in Scientific Research

Pharmaceutical Development

Fluorinated cyclohexylamines are explored as:

-

Kinase Inhibitors: The dimethyl groups enhance hydrophobic interactions with ATP-binding pockets .

-

Neurotransmitter Analogs: Structural similarity to phenethylamines suggests potential in CNS drug discovery .

Material Science

The compound’s rigid structure aids in designing:

-

Liquid Crystals: Fluorine improves thermal stability and dielectric anisotropy.

-

Metal-Organic Frameworks (MOFs): Amine groups facilitate coordination with transition metals .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

The target compound’s aliphatic fluorine and dimethyl groups confer superior metabolic stability compared to aromatic analogs .

Future Research Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.

-

Catalytic Applications: Explore use in asymmetric synthesis as a chiral auxiliary.

-

Polymer Chemistry: Incorporate into fluorinated polymers for high-performance coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume